Sodium D-glucuronate anhydrous
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Overview
Description
Sodium D-glucuronate anhydrous is a sodium salt of D-glucuronic acid, a derivative of glucose. This compound is known for its high solubility in water and its role in various biochemical processes. It is widely used in the pharmaceutical, cosmetic, and food industries due to its non-toxic and biodegradable nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium D-glucuronate can be synthesized through the oxidation of glucose. The primary alcohol group of glucose is oxidized to form D-glucuronic acid, which is then neutralized with sodium hydroxide to produce sodium D-glucuronate .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Sodium D-glucuronate undergoes various chemical reactions, including:
Oxidation: Conversion of glucose to D-glucuronic acid.
Neutralization: Reaction with sodium hydroxide to form sodium D-glucuronate.
Common Reagents and Conditions:
Oxidizing Agents: Concentrated nitric acid for oxidation.
Neutralizing Agents: Sodium hydroxide for neutralization.
Major Products Formed:
Scientific Research Applications
Sodium D-glucuronate is utilized in various scientific research applications:
Mechanism of Action
Sodium D-glucuronate exerts its effects through the process of glucuronidation, where it conjugates with various endogenous and exogenous substances. This conjugation increases the water solubility of these substances, facilitating their excretion from the body. The primary molecular targets are toxins and drugs, which are converted into more water-soluble forms .
Comparison with Similar Compounds
Sodium gluconate: Another sodium salt derived from gluconic acid, used as a chelating agent and in various industrial applications.
D-glucuronic acid: The precursor to sodium D-glucuronate, used in similar applications but without the sodium ion.
Uniqueness: Sodium D-glucuronate is unique due to its high solubility in water and its ability to form stable conjugates with a wide range of substances, making it highly effective in detoxification and drug delivery applications .
Properties
Molecular Formula |
C6H9NaO7 |
---|---|
Molecular Weight |
216.12 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C6H10O7.Na/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);/q;+1/p-1/t1-,2-,3+,4-,6-;/m0./s1 |
InChI Key |
MSXHSNHNTORCAW-GGLLEASOSA-M |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](O[C@@H]([C@@H]1O)O)C(=O)[O-])O)O.[Na+] |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
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